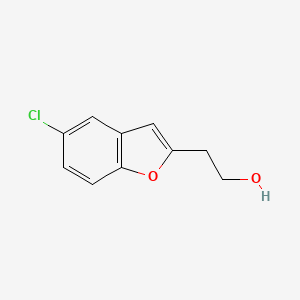

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol

Description

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol is a benzofuran derivative featuring a hydroxyl-substituted ethyl chain at the 2-position of the benzofuran core and a chlorine substituent at the 5-position. Benzofuran scaffolds are widely studied for their antimicrobial, antitumor, and antiviral activities . The chlorine substituent likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs, which is critical for bioactivity .

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-(5-chloro-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C10H9ClO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |

InChI Key |

RNPSUZKHHXBHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro substituent can be reduced to form the corresponding benzofuran derivative without the chloro group.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-(5-Chloro-1-benzofuran-2-yl)ethanal or 2-(5-Chloro-1-benzofuran-2-yl)ethanoic acid.

Reduction: Formation of 2-(1-Benzofuran-2-yl)ethan-1-ol.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes . Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Key analogs (Table 1):

- Chlorine vs.

- Functional Group Variations: Hydroxyl (-OH): The ethanol group in the target compound enables hydrogen bonding, which may influence solubility and receptor interactions. Ketone (-COCH₃): Found in 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one (), this group is pivotal in Claisen-Schmidt condensations for synthesizing chalcone derivatives with antimicrobial activity . Carboxylic Acid (-COOH): In 2-(5-fluoro-...)acetic acid (), the acid group facilitates hydrogen-bonded dimer formation, affecting crystallinity and solubility .

Antimicrobial Activity

- Chalcone Derivatives: Compounds like 1-(5-chloro-1-benzofuran-2-yl)-3-(substitutedphenyl)-prop-2-en-1-ones exhibit notable antimicrobial activity, attributed to the α,β-unsaturated ketone moiety .

- Oxime Ethers : O-Benzyl ethers of 1-(benzofuran-2-yl)ethan-1-one oximes show moderate-to-good activity against Gram-positive bacteria and fungi .

- However, the absence of a conjugated system (as in chalcones) might reduce antimicrobial potency.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine at the 5-position increases electrophilicity, enhancing interactions with microbial enzymes .

- Functional Groups : Hydroxyl groups may improve solubility but reduce membrane penetration compared to lipophilic ketones or sulfinyl groups .

Physical and Chemical Properties

Biological Activity

2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities. Benzofuran derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a benzofuran ring substituted with a chloro group and an ethanol moiety. This structural configuration is thought to contribute to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A review indicated that benzofuran derivatives exhibited potent antimicrobial effects, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 6-Benzofurylpurine | M. tuberculosis H37Rv | <0.60 |

| 2-(4-methoxyphenyl)-3H-benzofuro[3,2-e] | E. coli | 3.12 |

Antifungal Activity

Benzofuran derivatives have also shown antifungal properties. Research indicates that certain benzofuran-based compounds effectively inhibit the growth of fungi such as Candida krusei and Aspergillus niger. The antifungal activity is often characterized by low MIC values, suggesting a strong therapeutic potential .

Table 2: Antifungal Activity of Related Compounds

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Benzofuran derivative | Candida krusei | 1.6 |

| Benzofuran derivative | Aspergillus niger | 12.5 |

The precise mechanism by which this compound exerts its biological effects is not fully understood; however, it is believed to involve:

Enzyme Binding: The heterocyclic structure allows effective binding to enzyme active sites.

Inhibition of Enzyme Activity: By interacting with specific enzymes, the compound may inhibit their function, leading to antimicrobial effects.

Disruption of Cellular Processes: The compound may interfere with bacterial cell wall synthesis or function through interactions with key bacterial enzymes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzofuran derivatives:

- Study on Antimicrobial Efficacy: A recent study synthesized various benzofuran derivatives and tested them against gram-positive and gram-negative bacteria. The results indicated that modifications to the benzofuran ring significantly influenced antibacterial activity, with some compounds showing MIC values as low as 32 µg/mL against resistant strains .

- Antifungal Evaluation: Another research effort focused on the antifungal properties of benzofuran derivatives, demonstrating that certain compounds exhibited superior activity compared to conventional antifungals like fluconazole .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol, and how do reaction parameters affect yield?

- Methodology : Synthesis typically involves cyclization of chlorinated precursors under acidic or basic conditions. For example, analogous benzofuran derivatives are synthesized via refluxing with potassium hydroxide in methanol/water mixtures, followed by acidification and extraction. Solvent polarity (e.g., THF vs. dichloromethane) and temperature control during exothermic steps significantly influence yield by stabilizing intermediates and minimizing side reactions .

Q. Which spectroscopic techniques are prioritized for structural validation, and what key markers should be analyzed?

- Methodology : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm), hydroxyl groups (broad peak at δ 1.5–2.5 ppm), and quaternary carbons (δ 145–155 ppm). FT-IR confirms O-H (3200–3400 cm⁻¹) and aromatic C=C (1600 cm⁻¹) stretches. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm) .

Q. How does the chloro substituent influence the benzofuran ring's electronic properties?

- Methodology : The electron-withdrawing chloro group reduces π-electron density, increasing resistance to electrophilic substitution. Computational studies (e.g., DFT) show lowered HOMO energy (-8.9 eV vs. -8.2 eV in non-chlorinated analogs), correlating with stabilized transition states in reactions like halogenation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular configuration?

- Methodology : Single-crystal X-ray diffraction identifies hydrogen-bonded dimers (O-H···O interactions) and planar benzofuran systems. Refinement with riding hydrogen models and low-temperature data collection (100 K) minimizes thermal motion artifacts. Centrosymmetric packing patterns aid in stereochemical assignment .

Q. What strategies reconcile discrepancies between computational logP predictions and experimental values?

- Methodology : Compare DFT-calculated logP (B3LYP/6-311+G(d,p)) with experimental HPLC retention times under standardized conditions (C18 column, acetonitrile/water). Adjust for solvent effects (e.g., shake-flask vs. chromatographic partitioning) and validate using multiple models (XlogP3, ACD/logP) .

Q. How can time-resolved spectroscopy elucidate degradation pathways under oxidative stress?

- Methodology : Employ stopped-flow UV-Vis spectroscopy (200–400 nm) to track intermediates at millisecond resolution. Couple with EPR spin-trapping (DMPO adducts) to detect radical species. LC-QTOF-MS identifies hydroxylated and ring-opening products via accurate mass fragmentation .

Q. What experimental designs are critical for assessing antimicrobial activity against multidrug-resistant pathogens?

- Methodology : Use CLSI-standardized broth microdilution assays with clinical isolate panels. Include positive controls (e.g., ciprofloxacin) and pre-incubate compounds to assess stability. Synergy testing (checkerboard assays) and SEM imaging validate membrane disruption mechanisms .

Q. How can chromatographic purification optimize isolation from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.